molecular formula C16H17NO2S B14243120 Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester CAS No. 444993-97-9

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester

Cat. No.: B14243120
CAS No.: 444993-97-9
M. Wt: 287.4 g/mol
InChI Key: TYAQDIWQXABGPX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a 4-methylphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester typically involves the reaction of benzoic acid derivatives with 4-methylphenylamine and ethyl alcohol under specific conditions. The reaction may require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Shares a similar benzoic acid core but lacks the amino and thio groups.

    4-(Aminomethyl)benzoic acid: Contains an amino group but differs in the overall structure and functional groups.

Uniqueness

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester is unique due to the presence of both amino and thio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

444993-97-9

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl 2-(4-methylanilino)sulfanylbenzoate

InChI

InChI=1S/C16H17NO2S/c1-3-19-16(18)14-6-4-5-7-15(14)20-17-13-10-8-12(2)9-11-13/h4-11,17H,3H2,1-2H3

InChI Key

TYAQDIWQXABGPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SNC2=CC=C(C=C2)C

Origin of Product

United States

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